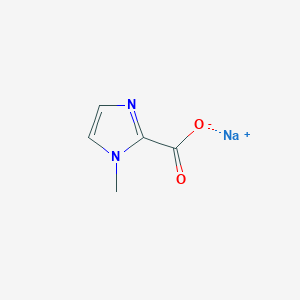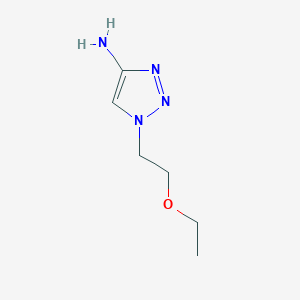
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes One common method involves the reaction of 1-azido-2-ethoxyethane with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate .
化学反应分析
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the ethoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles such as halides or amines.
科学研究应用
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a variety of derivatives.
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in enzyme inhibition studies.
Medicine: The compound has potential therapeutic applications due to its biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activities or modulate receptor functions, leading to various biological effects. The compound’s ethoxyethyl group can also enhance its solubility and membrane permeability, facilitating its cellular uptake and distribution .
相似化合物的比较
1-(2-Ethoxyethyl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine: This compound has a methoxyethyl group instead of an ethoxyethyl group. It exhibits similar chemical reactivity but may have different solubility and biological properties.
1-(2-Propoxyethyl)-1H-1,2,3-triazol-4-amine: This derivative has a propoxyethyl group, which can affect its steric and electronic properties. It may show different binding affinities and selectivities for molecular targets.
1-(2-Butoxyethyl)-1H-1,2,3-triazol-4-amine: The butoxyethyl group in this compound can increase its hydrophobicity, potentially altering its interactions with biological membranes and proteins.
属性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O/c1-2-11-4-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
InChI 键 |
IKQSHGHBXJKASE-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1C=C(N=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


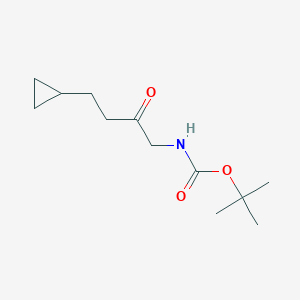
![2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
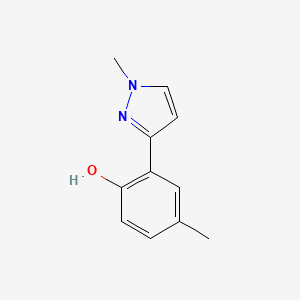
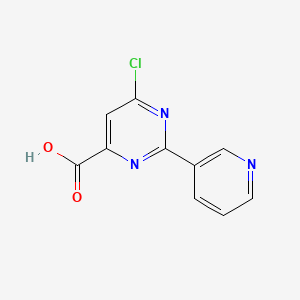
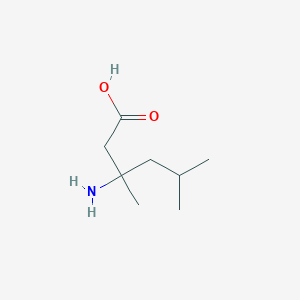
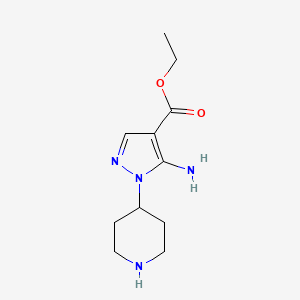
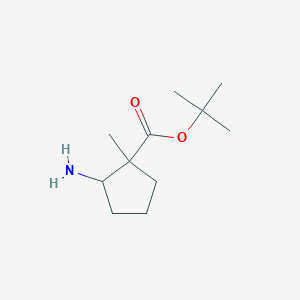
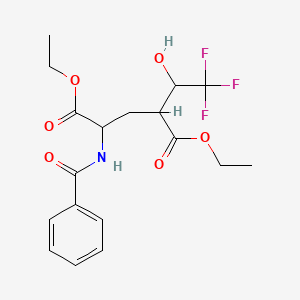
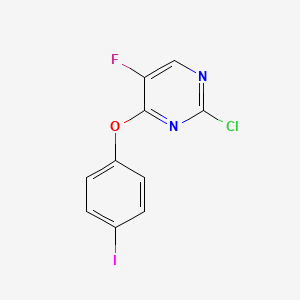
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
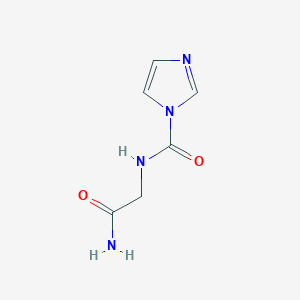
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
